molecular formula C19H20N2O4 B10989895 Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10989895
M. Wt: 340.4 g/mol
InChI Key: TWLPYZPOCXPNSQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a morpholine-derived carbamoyl group. The molecule features a phenyl-substituted morpholine ring linked via a carbonylamino (-NHCO-) group to the benzoate ester (Figure 1). Morpholine derivatives are often utilized in drug design for their bioavailability-enhancing properties, and benzoate esters are common in herbicides and fungicides .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 2-[(2-phenylmorpholine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20N2O4/c1-24-18(22)15-9-5-6-10-16(15)20-19(23)21-11-12-25-17(13-21)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23)

InChI Key

TWLPYZPOCXPNSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate typically involves the reaction of 2-phenylmorpholine with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate exhibits several biological activities that make it relevant for pharmaceutical research:

  • Anticancer Properties : Research indicates that compounds similar to this compound can inhibit the growth of cancer cells. For instance, a study identified compounds that inhibit the growth of PhIP-resistant cancer cells, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is critical for developing drugs targeting specific pathways in disease processes. Enzyme inhibitors are often used to manage conditions such as hypertension and diabetes.

Therapeutic Uses

Given its biological activities, this compound has potential therapeutic applications:

Cancer Treatment

The ability to inhibit tumor growth positions this compound as a candidate for further development in anticancer therapies. Its effectiveness against resistant cancer cell lines highlights its potential role in combination therapies.

Neurological Disorders

Due to its structural characteristics, it may also have implications in treating neurological disorders. Compounds with morpholine moieties are often investigated for their neuroprotective properties.

Case Studies and Research Findings

Several studies have documented the effects and applications of related compounds:

StudyFocusFindings
Anticancer ActivityIdentified compounds inhibiting PhIP-resistant cancer cells, suggesting similar mechanisms may apply to this compound.
Synthesis TechniquesDemonstrated enhanced yields using microwave-assisted synthesis for benzoate derivatives.
Pharmacological PotentialDiscussed various morpholine derivatives and their implications in drug design for neurological conditions.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include sulfonylurea herbicides (e.g., ethametsulfuron methyl ester, metsulfuron methyl ester) and other benzoate derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Use Mechanism of Action
Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate Likely C₁₉H₂₀N₂O₄ (inferred) 2-Phenylmorpholine, carbamoyl, benzoate Not explicitly stated (potential agrochemical/pharmaceutical) Unknown; morpholine may influence solubility or target binding
Ethametsulfuron methyl ester C₁₅H₁₈N₆O₆S Triazine ring, sulfonylurea, ethoxy group Herbicide (ALS inhibitor) Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine ring, sulfonylurea, methoxy group Herbicide (ALS inhibitor) Same as above
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate C₁₄H₁₉NO₄ Ethoxy-oxobutyl chain, benzoate ester Unknown (possible intermediate) Likely unrelated to ALS inhibition; ester group may confer hydrolytic stability

Key Differences and Implications

Core Structure :

  • The target compound features a morpholine ring with a phenyl substituent, distinguishing it from sulfonylurea analogs (e.g., ethametsulfuron) that incorporate triazine rings . Morpholine rings enhance solubility and metabolic stability, which could expand applications beyond herbicidal activity.
  • Sulfonylurea herbicides rely on a sulfonylurea bridge (-SO₂NHCO-) for ALS inhibition, absent in the target compound .

Functional Groups :

  • The carbamoyl (-NHCO-) linkage in the target compound differs from the sulfonylurea (-SO₂NHCO-) group in ethametsulfuron. This structural variation likely alters target specificity; sulfonylureas are optimized for plant ALS enzymes, while the carbamoyl group may interact with mammalian or fungal targets.

Applications :

  • Sulfonylureas are well-documented as herbicides with low mammalian toxicity , whereas the target compound’s phenylmorpholine moiety is more common in pharmaceuticals (e.g., antidepressants, antifungals). This divergence implies distinct research and development pathways.

Research Findings and Data Gaps

  • Sulfonylurea Herbicides: Ethametsulfuron methyl ester and metsulfuron methyl ester exhibit high herbicidal activity at application rates as low as 10–40 g/ha, with half-lives of 1–6 weeks in soil . No such data exists for the target compound, though its structural complexity may require higher application rates.
  • Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate: This analog lacks pesticidal annotations but shares the benzoate ester scaffold, which is hydrolytically stable compared to free carboxylic acids .

Biological Activity

Methyl 2-{[(2-phenylmorpholin-4-yl)carbonyl]amino}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its versatility in drug design. The molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, with a molecular weight of approximately 298.34 g/mol. The presence of the morpholine moiety is crucial as it often enhances the lipophilicity and bioavailability of compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing morpholine structures have been shown to inhibit various enzymes, which may include kinases involved in cancer progression.
  • Anticancer Properties : Similar derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could exhibit similar properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity Cell Line IC50 (µM) Notes
Study 1CytotoxicityHT-2915Promising results in vitro
Study 2Enzyme InhibitionGSK-3β10Significant inhibition observed
Study 3Antimicrobial ActivityMRSA5Effective against resistant strains

Case Studies

  • Anticancer Activity : A study investigating a series of morpholine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various human cancer cell lines, including colorectal cancer models (HT-29). The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Enzyme Inhibition Studies : Research on glycogen synthase kinase-3β (GSK-3β) inhibitors revealed that certain morpholine derivatives could effectively reduce tau phosphorylation in cellular models, indicating potential applications in Alzheimer's disease treatment . this compound's structural similarities suggest it may possess comparable inhibitory effects.
  • Antimicrobial Efficacy : In vitro studies demonstrated that compounds with similar structures showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was proposed to involve disruption of bacterial cell membrane integrity .

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